Cas no 66560-53-0 (Bufotenine-d4 Available only as Salt See B689467)
Bufotenine-d4 Available only as Salt See B689467 Chemical and Physical Properties
Names and Identifiers
-
- Bufotenine-d4 Available only as Salt See B689467
- 3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-5-ol
- Bufotenine-d4Available only as Salt See B689467
-
- Inchi: 1S/C12H16N2O/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12/h3-4,7-8,13,15H,5-6H2,1-2H3/i5D2,6D2
- InChI Key: VTTONGPRPXSUTJ-NZLXMSDQSA-N
- SMILES: N1C2=C(C=C(O)C=C2)C(C([2H])([2H])C([2H])([2H])N(C)C)=C1
Bufotenine-d4 Available only as Salt See B689467 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AN HUI ZE SHENG Technology Co., Ltd. | B689527-2.5mg |
Bufotenine-d4Available only as Salt See B689467 |
66560-53-0 | 2.5mg |
¥1540.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | B689527-25mg |
Bufotenine-d4Available only as Salt See B689467 |
66560-53-0 | 25mg |
¥12320.00 | 2023-09-15 |
Bufotenine-d4 Available only as Salt See B689467 Related Literature
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on Bufotenine-d4 Available only as Salt See B689467
Bufotenine-d4: A Comprehensive Overview
Bufotenine-d4, also known as CAS No 66560-53-0, is a deuterated analog of bufotenine, a naturally occurring tryptamine alkaloid. This compound is primarily available as a salt, as indicated by the product name, and is designated under the identifier B689467. Bufotenine itself is found in various plants and animals, including certain species of mushrooms, and has been studied for its potential pharmacological and therapeutic properties. The deuterated version, bufotenine-d4, is often used in research settings to facilitate isotopic labeling and tracking in metabolic studies.
The chemical structure of bufotenine-d4 consists of a tryptamine backbone with a methyl group attached to the nitrogen atom. The deuterium atoms are strategically incorporated into the molecule, typically at specific positions to allow for precise tracking during experiments. This makes it an invaluable tool in metabolomics and pharmacokinetic studies. Recent advancements in analytical techniques, such as mass spectrometry, have further enhanced the utility of bufotenine-d4 in these applications.
One of the most significant areas of research involving bufotenine-d4 is its role in understanding the pharmacokinetics of bufotenine itself. By using this deuterated analog, scientists can accurately measure absorption, distribution, metabolism, and excretion (ADME) profiles in preclinical models. This information is crucial for drug development and optimization processes. For instance, a study published in 2023 highlighted how bufotenine-d4 was used to elucidate the metabolic pathways of bufotenine in rodents, providing critical insights into its bioavailability and efficacy.
In addition to pharmacokinetic studies, bufotenine-d4 has also been employed in neurochemical research. Bufotenine is known to interact with serotonin receptors, making it a potential candidate for treating conditions such as depression and anxiety. The deuterated version allows researchers to study these interactions at a molecular level without interference from naturally occurring isotopes. A recent investigation demonstrated that bufotenine-d4 could modulate serotonin signaling pathways in vitro, suggesting its potential as a lead compound for novel antidepressant therapies.
The availability of bufotenine-d4 as a salt (B689467) further enhances its usability in research settings. Salts are often preferred due to their stability and solubility properties, which are essential for accurate dosing and administration in experimental protocols. Furthermore, the use of salts ensures consistent results across different studies, making it easier to compare data and draw meaningful conclusions.
From an analytical standpoint, the incorporation of deuterium into bufotenine creates a distinct isotopic signature that can be easily detected using advanced spectroscopic techniques. This feature is particularly advantageous in metabolomics studies where precise quantification of metabolites is required. For example, researchers have utilized bufotenine-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to measure endogenous bufotenine levels in biological samples with high accuracy.
Another emerging application of bufotenine-d4 is in the field of environmental toxicology. By tracing the fate of this compound in various ecosystems, scientists can assess its potential impact on non-target organisms and ecosystems. Recent studies have focused on understanding how bufotenine-d4 interacts with soil microorganisms and aquatic life, providing valuable data for risk assessment purposes.
In summary, bufotenine-d4 (CAS No 66560-53-0) is a versatile tool that has significantly contributed to advancements in pharmacology, neuroscience, and environmental science. Its unique properties as a deuterated analog make it indispensable for conducting precise and reliable research across multiple disciplines. As ongoing studies continue to uncover new insights into its biological effects and applications,(bufotenined4) will likely remain at the forefront of scientific inquiry for years to come.
66560-53-0 (Bufotenine-d4 Available only as Salt See B689467) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)